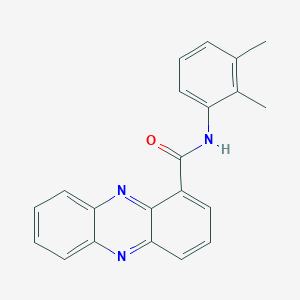

N-(2,3-dimethylphenyl)phenazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)phenazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-13-7-5-11-16(14(13)2)24-21(25)15-8-6-12-19-20(15)23-18-10-4-3-9-17(18)22-19/h3-12H,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBNHVRADXQGPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination

1-Methylphenazine reacts with NBS (1–2 equivalents) in carbon tetrachloride under reflux (3–5 hours) to form 1-bromomethylphenazine. Benzoyl peroxide (0.04–0.20 equivalents) acts as a radical initiator. The product is isolated via column chromatography (petroleum ether:ethyl acetate = 30:1), achieving yields of 70–90%.

Hydrolysis

1-Bromomethylphenazine is hydrolyzed in aqueous ethanol or tetrahydrofuran with sodium carbonate (0.1–10% w/v) at 70–80°C for 0.5–10 hours, yielding 1-hydroxymethylphenazine. This step proceeds quantitatively (>95% yield) due to the high reactivity of the brominated intermediate.

Oxidation

1-Hydroxymethylphenazine is oxidized to PCA using NBS (0.1–0.4 equivalents) and diisopropyl azodicarboxylate (0.01–0.2 equivalents) in acetonitrile under oxygen atmosphere. Reaction at 70°C for 15–18 hours affords PCA in 90–98% yield after recrystallization. Subsequent coupling with 2,3-dimethylaniline follows the carbodiimide method described in Section 1.

Comparative Analysis of Preparation Methods

| Parameter | Carbodiimide Coupling | Bromination-Hydrolysis-Oxidation | Jourdan-Ullmann Coupling |

|---|---|---|---|

| Total Steps | 2 | 3 | 2 |

| Overall Yield | 65–85% | 60–75% | 50–60% |

| Key Reagents | DCC/EDC, PCA | NBS, benzoyl peroxide | Copper catalyst, N-ethylmorpholine |

| Scalability | High | Moderate | Low |

| Purification Complexity | Column chromatography | Recrystallization | Column chromatography |

The carbodiimide method is preferred for industrial-scale production due to its high yield and reproducibility. In contrast, the Jourdan-Ullmann approach offers synthetic flexibility but requires optimization for scale-up .

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dimethylphenyl)phenazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure efficient and selective transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phenazine-1-carboxylic acids, while reduction reactions can produce reduced phenazine derivatives with altered biological properties .

Scientific Research Applications

Chemical Properties and Structure

N-(2,3-dimethylphenyl)phenazine-1-carboxamide is characterized by its phenazine core structure with a dimethylphenyl substituent. This configuration allows for various interactions with biological targets, enhancing its potential for applications in antimicrobial and anticancer therapies.

Scientific Research Applications

1. Antimicrobial Activity

- The compound exhibits strong antifungal properties against pathogens such as Rhizoctonia solani and Fusarium oxysporum. Mechanistically, it disrupts cellular functions by binding to target proteins, which inhibits mycelial growth and protein synthesis in these fungi .

2. Anticancer Potential

- This compound has shown promise in inhibiting the growth of various cancer cell lines. Studies indicate that it induces apoptosis in lung cancer (A549), cervical cancer (HeLa), and colon cancer (SW480) cells through mitochondrial pathways, suggesting its potential as a therapeutic agent .

3. Chemical Synthesis

- In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—makes it valuable for developing new derivatives with enhanced biological activities .

Case Study 1: Antifungal Efficacy

In agricultural research, this compound was tested against Rhizoctonia solani, where it demonstrated an inhibition rate of 87.64% at an effective concentration (EC50) of 4.25 μg/mL. These results highlight its potential as a biocontrol agent in crop protection strategies .

Case Study 2: Anticancer Activity

A study focusing on the effects of this compound on A549 lung cancer cells revealed a significant reduction in cell viability and induction of apoptosis through mitochondrial pathways. The findings suggest that this compound could be developed into a therapeutic agent for treating WNT-dependent cancers .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)phenazine-1-carboxamide involves its interaction with cellular redox states and electron transport chains . It acts as an electron shuttle, modifying cellular redox states and influencing gene expression patterns . This compound also contributes to biofilm formation and architecture, enhancing bacterial survival and pathogenicity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(2,3-dimethylphenyl)phenazine-1-carboxamide (hypothetical data inferred from analogs) with key structural analogs:

Notes:

- The 2,3-dimethylphenyl group increases lipophilicity relative to methoxy- or chloro-substituted analogs, which may influence membrane permeability and metabolic stability .

Biological Activity

N-(2,3-dimethylphenyl)phenazine-1-carboxamide (PCN) is a phenazine derivative recognized for its significant biological activities, particularly in the fields of antifungal and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables.

Target of Action

PCN exhibits strong antagonistic activity against various fungal phytopathogens. Its primary mode of action involves inhibiting the growth and proliferation of these pathogens by disrupting their metabolic processes.

Biochemical Pathways

The compound influences biochemical pathways associated with fungal metabolism. It has been shown to reduce mycelial biomass and protein content in pathogens while modulating enzyme activities such as superoxide dismutase (SOD) and peroxidase (POD).

Pharmacokinetics

PCN is noted for its ability to permeate tissues effectively, suggesting good bioavailability. This characteristic is critical for its application in both agricultural and medical settings.

Cellular Effects

Research indicates that PCN may affect cellular functions through interactions with various cellular pathways. For example, it has been linked to the degradation processes mediated by specific enzymes like amidase PcnH in Sphingomonas histidinilytica DS-9.

Antifungal Activity

PCN has demonstrated efficacy against a range of plant pathogenic fungi, including:

- Fusarium oxysporum

- Rhizoctonia solani

- Fusarium graminearum

The compound's effectiveness is characterized by an inhibition rate exceeding 87% against these pathogens .

| Fungal Pathogen | Inhibition Rate (%) | EC50 (μg/mL) |

|---|---|---|

| Fusarium oxysporum | >87 | 4.25 |

| Rhizoctonia solani | >87 | 4.25 |

| Fusarium graminearum | >87 | 4.25 |

Anticancer Activity

PCN also exhibits promising anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and SW480 (colon cancer). The effective concentration range for these activities is reported between 32 and 40 μM .

| Cancer Cell Line | IC50 (μM) |

|---|---|

| A549 | 32-40 |

| HeLa | 32-40 |

| SW480 | 32-40 |

Study on Antifungal Mechanism

A study conducted on the antifungal activity of PCN revealed that it induces significant morphological changes in fungal cells, leading to cell wall damage and increased oxidative stress within the pathogen . The upregulation of specific genes involved in cell wall synthesis was observed, indicating a targeted approach to combating fungal infections.

Anticancer Research

In another study focusing on leukemia cells, PCN demonstrated cytotoxic effects with EC50 values significantly lower than those observed in normal cells, suggesting selective toxicity . The mechanism involved apoptosis induction via the mitochondrial pathway, highlighting its potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic protocols for preparing N-(2,3-dimethylphenyl)phenazine-1-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling phenazine-1-carboxylic acid with 2,3-dimethylaniline using carbodiimide-based coupling agents (e.g., DCC) and catalysts like DMAP under anhydrous conditions. Optimization may include:

- Varying solvent systems (e.g., DMF, THF) to improve solubility.

- Adjusting stoichiometric ratios of reactants (e.g., 1.2:1 amine-to-acid ratio).

- Monitoring reaction progress via TLC or HPLC to minimize side products. Purification methods include column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. How can the purity and structural integrity of synthesized this compound be validated?

Use a combination of:

- Spectroscopic techniques :

- 1H/13C NMR to confirm substituent positions and carboxamide bond formation.

- HRMS for molecular weight verification (e.g., observed vs. calculated m/z).

- Chromatographic methods :

- HPLC with UV detection (λ ~254 nm) to assess purity (>95%).

Q. What preliminary biological assays are suitable for evaluating this compound’s antifungal activity?

- In vitro antifungal susceptibility testing :

- Broth microdilution (CLSI M38/M60 guidelines) against Rhizoctonia solani or Candida spp.

- Measure minimum inhibitory concentrations (MICs) and compare to reference antifungals (e.g., fluconazole).

- Mechanistic assays :

- NADPH-dependent enzyme inhibition assays (e.g., cytochrome P450 reductase) using spectrophotometric monitoring of NADPH oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Single-crystal X-ray diffraction :

- Grow crystals via vapor diffusion (e.g., DCM/hexane).

- Refine structures using SHELXL (for small molecules) with attention to hydrogen bonding (e.g., N–H···O interactions) and π-stacking in the phenazine core.

- Validate geometry with PLATON/ADDSYM to detect missed symmetry or disorder .

Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?

- Systematic substituent variation :

- Replace the 2,3-dimethylphenyl group with electron-withdrawing/donating groups (e.g., -NO2, -OCH3).

- Modify the phenazine core (e.g., halogenation at C4/C5).

- Computational modeling :

- Perform molecular docking (AutoDock Vina) against fungal targets (e.g., NADPH nitrite reductase, PDB ID: 1NIR).

- MD simulations (GROMACS) to assess binding stability and residue interaction networks .

Q. How can conflicting bioactivity data between similar phenazine derivatives be resolved?

- Meta-analysis of published data :

- Compare MIC values, cytotoxicity (e.g., IC50 in mammalian cell lines), and logP values across derivatives.

- Experimental replication :

- Standardize assay conditions (e.g., pH, inoculum size) to minimize variability.

- Use synchrotron-based assays for high-resolution enzyme inhibition kinetics .

Q. What advanced techniques characterize electronic properties relevant to redox activity in this compound?

- Cyclic voltammetry :

- Measure oxidation/reduction potentials (e.g., phenazine → quinone transitions).

- EPR spectroscopy :

- Detect radical intermediates during redox cycling.

- DFT calculations (Gaussian 16):

- Compute HOMO/LUMO energies to predict reactivity with biological targets .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for this compound Derivatives

| Parameter | Value | Reference |

|---|---|---|

| Space group | Monoclinic, P2₁/n | |

| Unit cell dimensions | a = 10.246 Å, b = 8.542 Å | |

| Hydrogen bonding | N–H···O (2.89 Å) |

Q. Table 2. Comparative Bioactivity of Phenazine Derivatives

| Compound | MIC (μg/mL) | Target Enzyme Inhibition (%) |

|---|---|---|

| N-(2,3-dimethylphenyl) | 8.2 | NADPH reductase: 78 ± 3.1 |

| N-(2,5-dimethylphenyl) | 5.6 | NADPH reductase: 84 ± 2.7 |

| Phenazine-1-carboxylic acid | 12.4 | NADPH reductase: 65 ± 4.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.